molecular formula C12H14INO3S B2507581 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide CAS No. 898425-51-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide

Cat. No.: B2507581
CAS No.: 898425-51-9
M. Wt: 379.21
InChI Key: OLVMYWHXWQZYAI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its oxidation to form the sulfone group. The iodination of the benzamide moiety is achieved through electrophilic substitution reactions. Common reagents used in these reactions include iodine, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The iodine atom can be reduced to form a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions include deiodinated derivatives, substituted benzamides, and further oxidized sulfone compounds.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-iodo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVMYWHXWQZYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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